molecular formula C21H22N2O3 B11346032 2-[1-(4-Ethoxybenzoyl)piperidin-4-yl]-1,3-benzoxazole

2-[1-(4-Ethoxybenzoyl)piperidin-4-yl]-1,3-benzoxazole

Katalognummer: B11346032
Molekulargewicht: 350.4 g/mol
InChI-Schlüssel: ANUQIGJGMADVIU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[1-(4-Ethoxybenzoyl)piperidin-4-yl]-1,3-benzoxazole is a synthetic organic compound that belongs to the class of benzoxazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents. The structure of this compound consists of a benzoxazole ring fused with a piperidine ring, which is further substituted with an ethoxybenzoyl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-Ethoxybenzoyl)piperidin-4-yl]-1,3-benzoxazole typically involves the condensation of 4-ethoxybenzoyl chloride with piperidin-4-amine, followed by cyclization with 2-aminophenol. The reaction conditions generally include the use of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

2-[1-(4-Ethoxybenzoyl)piperidin-4-yl]-1,3-benzoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-[1-(4-Ethoxybenzoyl)piperidin-4-yl]-1,3-benzoxazole has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-[1-(4-Ethoxybenzoyl)piperidin-4-yl]-1,3-benzoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft, which can enhance neurotransmission .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-[1-(4-Ethoxybenzoyl)piperidin-4-yl]-1,3-benzoxazole is unique due to its specific substitution pattern and the presence of both benzoxazole and piperidine rings. This unique structure contributes to its distinct biological activities and makes it a valuable compound for further research and development .

Eigenschaften

Molekularformel

C21H22N2O3

Molekulargewicht

350.4 g/mol

IUPAC-Name

[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-(4-ethoxyphenyl)methanone

InChI

InChI=1S/C21H22N2O3/c1-2-25-17-9-7-16(8-10-17)21(24)23-13-11-15(12-14-23)20-22-18-5-3-4-6-19(18)26-20/h3-10,15H,2,11-14H2,1H3

InChI-Schlüssel

ANUQIGJGMADVIU-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC=C(C=C1)C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4O3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.